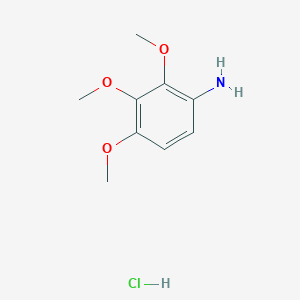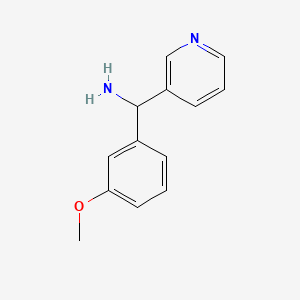
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(5-chloro-2-phenoxyphenyl)acetamide (2-CNPPA) is a synthetic organic compound belonging to the class of amides. It is a derivative of acetamide and is composed of a phenoxy ring, an amide group, and two chlorine atoms. 2-CNPPA has been studied for its potential applications in scientific research, such as in biochemical and physiological experiments.
科学的研究の応用
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been used in biochemical and physiological experiments to study the effects of various compounds on biological systems. It has also been used to investigate the mechanisms of action of certain compounds on cells and to study the effects of certain drugs on the body.
作用機序
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide works by inhibiting the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is involved in many processes in the body, including muscle contraction and memory formation. By inhibiting the enzyme, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the body. This can result in various effects, depending on the dosage and the biological system in which it is used.
Biochemical and Physiological Effects
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has been studied for its potential effects on various biological systems. It has been shown to have anticholinergic effects, which can result in increased muscle contraction, increased heart rate, and increased blood pressure. It has also been shown to have antidepressant effects, and it has been studied for its potential to protect against certain types of nerve damage.
実験室実験の利点と制限
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, it is relatively stable, and it has a wide range of potential applications. However, it has some limitations as well. It is a relatively potent compound, and it can be toxic in high doses. Therefore, it is important to use caution when handling and using 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide in laboratory experiments.
将来の方向性
There are several potential future directions for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide research. It could be used to study the effects of various drugs on the body, to investigate the mechanisms of action of certain compounds on cells, and to study the effects of certain drugs on the brain. It could also be used to study the effects of various compounds on the immune system, to investigate the effects of certain drugs on the cardiovascular system, and to study the effects of various compounds on the nervous system. Additionally, it could be used to study the effects of various compounds on the gastrointestinal tract, to investigate the effects of certain drugs on the endocrine system, and to study the effects of various compounds on the reproductive system.
合成法
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide can be synthesized via a two-step process using either a nucleophilic substitution reaction with a 5-chloro-2-phenoxybenzyl chloride or a Friedel-Crafts acylation reaction followed by an amide formation reaction. In the nucleophilic substitution reaction, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is synthesized by reacting 5-chloro-2-phenoxybenzyl chloride with sodium azide in an inert solvent. In the Friedel-Crafts acylation reaction, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is synthesized by reacting 5-chloro-2-phenoxybenzene with acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then reacted with sodium azide to form 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves the reaction of 2-phenoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2-phenoxyphenyl)acetamide, which is then reacted with 5-chloro-2-phenoxyaniline to form the final product.", "Starting Materials": [ "2-phenoxyaniline", "chloroacetyl chloride", "5-chloro-2-phenoxyaniline" ], "Reaction": [ "Step 1: 2-phenoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(2-phenoxyphenyl)acetamide.", "Step 2: 5-chloro-2-phenoxyaniline is added to the reaction mixture and the reaction is allowed to proceed to form 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide.", "Step 3: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] } | |
CAS番号 |
54810-28-5 |
製品名 |
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |
分子式 |
C14H11Cl2NO2 |
分子量 |
296.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)

![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)
![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)